molecular formula C21H26N4O3 B5362385 2-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

2-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

Cat. No.: B5362385
M. Wt: 382.5 g/mol
InChI Key: HABGUDSADLMMGH-UHFFFAOYSA-N
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Description

2-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

2-[[2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-2-28-19-10-6-5-9-18(19)25-13-11-24(12-14-25)15-20(26)23-17-8-4-3-7-16(17)21(22)27/h3-10H,2,11-15H2,1H3,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABGUDSADLMMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The key step in this synthesis is the aza-Michael addition between diamine and the in situ generated sulfonium salt . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with GABA (gamma-aminobutyric acid) receptors, which play a crucial role in the central nervous system. This interaction can modulate neurotransmitter release and neuronal excitability, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(2-ETHOXYPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its specific structural features, such as the ethoxyphenyl group attached to the piperazine ring. This structural modification can enhance its biological activity and selectivity towards specific molecular targets, making it a promising candidate for further research and development.

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